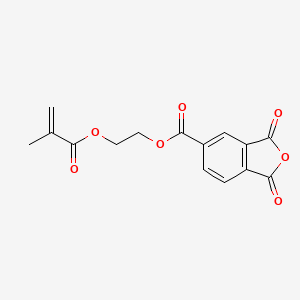

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate typically involves the esterification of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with 2-(methacryloyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form polymers.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Addition Reactions: The methacryloyloxy group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization.

Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.

Nucleophiles: Thiols or amines for addition reactions.

Major Products Formed

Polymers: Formed through polymerization reactions.

Carboxylic Acids and Alcohols: Formed through hydrolysis.

Adducts: Formed through addition reactions with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Polymerization Applications

Radical Polymerization : The methacryloyloxy group allows the compound to undergo radical polymerization when exposed to UV light or heat. This property is crucial for creating cross-linked networks that are utilized in coatings and adhesives. These polymerized materials exhibit enhanced mechanical strength and durability.

Coatings and Adhesives : Due to its ability to form stable networks, the compound is suitable for use in high-performance coatings and adhesives. It provides excellent adhesion properties and resistance to environmental factors, making it ideal for industrial applications.

Biological Applications

Dental Materials : Interaction studies have demonstrated that 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is compatible with biological systems, particularly in dental applications. Its adhesion strength and biocompatibility are critical for dental composites and sealants.

Drug Delivery Systems : The compound's unique structure allows it to be incorporated into drug delivery systems. Its ability to form hydrogels can facilitate controlled release of therapeutic agents, improving treatment efficacy.

Case Study 1: Dental Adhesives

A study evaluated the performance of dental adhesives containing this compound. Results indicated improved bond strength to dentin compared to traditional adhesives. The compound's compatibility with dental tissues enhances its potential for clinical applications.

Case Study 2: Coating Formulations

Research on coating formulations incorporating this compound showed enhanced scratch resistance and durability under environmental stress tests. The polymerized coatings exhibited superior performance compared to those without the methacryloyloxy group.

Wirkmechanismus

The compound exerts its effects primarily through its methacryloyloxy group, which can undergo polymerization to form cross-linked networks. This enhances the mechanical properties and adhesion of the materials in which it is used. The molecular targets include the functional groups in the substrate materials, leading to strong covalent bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid 2-(methacryloyloxy)ethyl ester

- 4-[2-(Methacryloyloxy)ethoxycarbonyl]phthalic anhydride

- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Uniqueness

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is unique due to its specific combination of the methacryloyloxy group and the isobenzofuran-5-carboxylate moiety. This combination imparts excellent adhesion properties and the ability to form strong, durable polymers, making it particularly valuable in dental and industrial applications.

Biologische Aktivität

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is a synthetic compound with promising applications in materials science and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly polymerization. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.25 g/mol. The compound features a methacryloyloxy group that enhances its reactivity and facilitates radical polymerization under UV light or heat exposure. The presence of carbonyl groups contributes to its electrophilic nature, making it suitable for Michael addition reactions with nucleophiles.

Interaction Studies

Research has indicated that this compound exhibits significant biological activity, particularly in dental applications where adhesion strength and biocompatibility are critical. Interaction studies have focused on its compatibility with biological tissues and other polymers.

Antimicrobial Properties

The compound has shown potential antimicrobial properties in preliminary studies. For instance, it has been tested against various strains of bacteria and fungi, demonstrating efficacy in inhibiting growth. Specific tests revealed that the compound could effectively disrupt microbial cell membranes, leading to cell lysis .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Dental Applications : A study investigated the use of this compound in dental adhesives. Results indicated improved adhesion to dentin compared to traditional methacrylate-based adhesives, highlighting its potential for enhancing dental restoration longevity.

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) lower than that of many conventional antimicrobial agents, suggesting its potential as an effective antimicrobial agent in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 2-Hydroxyethyl Methacrylate | Hydroxyethyl group | Excellent adhesion properties | Moderate antimicrobial activity |

| Glycidyl Methacrylate | Epoxy group | Enhanced mechanical strength when polymerized | Limited biological activity |

| Methyl Methacrylate | Methyl group | Commonly used in acrylics | Low antimicrobial activity |

| This compound | Dioxo-dihydroisobenzofuran structure | High reactivity and potential biological activity | Significant antimicrobial properties |

Eigenschaften

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h3-4,7H,1,5-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCCONIRBZIDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867916 | |

| Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70293-55-9, 82080-91-9 | |

| Record name | 4-META | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70293-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methacryloxyethyltrimellitic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Meta resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082080919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-META enhance the properties of composite materials?

A: 4-META acts as a coupling agent, improving the adhesion between filler particles and the polymer matrix. This is achieved through its chemical structure. The anhydride group of 4-META can react with hydroxyl groups on the surface of inorganic fillers, such as silica or hydroxyapatite [, ]. Simultaneously, the methacrylate group can co-polymerize with the resin matrix, forming strong chemical bonds between the filler and the matrix [, ]. This enhanced interfacial bonding leads to improvements in various mechanical properties of the composite, including flexural strength, hardness, and transverse strength [, ].

Q2: What impact does 4-META have on the water absorption of composites?

A: Studies show that the inclusion of 4-META can reduce water absorption in composite materials. For instance, in composites made with triethylene glycol dimethacrylate (TEGDMA), adding 4-META decreased the rate of water diffusion by approximately one-third []. This effect is attributed to the improved bonding between the filler and the matrix, which creates a more tortuous path for water molecules to penetrate the material [].

Q3: Are there any studies on the cytotoxicity of 4-META?

A: Yes, research has been conducted to assess the potential cytotoxicity of 4-META. One study investigated the effect of 4-META-based dentine bonding material on human dental pulp fibroblast cells []. The study found that concentrations of 4-META at or above 1250 μg/mL, when dissolved in acetone, resulted in 50% cell death (LC50) []. This highlights the importance of considering the potential cytotoxic effects of 4-META, especially in applications involving direct contact with cells or tissues.

Q4: Can 4-META be used in applications other than dental materials?

A: While 4-META is commonly used in dental materials, its applications extend beyond dentistry. Research has explored its use in other composite systems, including those utilizing lithium aluminum silicate [] and hydroxyapatite [] as fillers. These studies demonstrate the versatility of 4-META as a coupling agent in a range of material compositions.

Q5: What are the advantages of using 4-META compared to other coupling agents?

A: Research suggests that 4-META offers advantages over other coupling agents. One study compared 4-META with PyroMellitic DiMethacrylate (PMDM) in composite resin core materials []. While both enhanced material properties, PMDM showed superior performance in terms of flexural strength, hardness, and water absorption []. This indicates that while 4-META is effective, other compounds may offer better performance depending on the specific application.

Q6: Are there any alternative coupling agents to 4-META?

A: Yes, there are alternative coupling agents available, each with its own set of properties. One study compared 4-META with 3-methacryloxypropyl-trimethoxysilane as potential primers for bonding acrylic resin to cobalt-chromium alloy []. Both agents successfully improved the bond strength compared to unprimed controls, highlighting the availability of different coupling agents for specific material combinations [].

Q7: Does 4-META have any impact on the mechanical properties of polymers besides composites?

A: Research suggests that incorporating 4-META into polymers can influence their properties. For example, one study investigated blends of styrene-acrylonitrile (SAN) with methyl methacrylate copolymers containing 4-META []. This suggests that 4-META's interactions with polymers can extend beyond its role as a coupling agent in composites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.